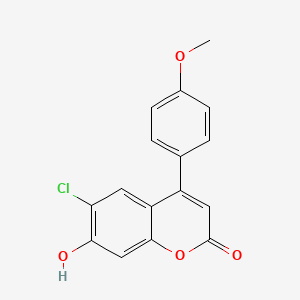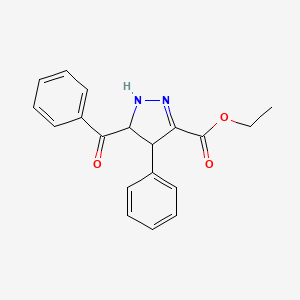![molecular formula C23H30N2O2 B3924581 1-(3-methyl-2-furoyl)-4-[1-(2-phenylethyl)-3-pyrrolidinyl]piperidine](/img/structure/B3924581.png)
1-(3-methyl-2-furoyl)-4-[1-(2-phenylethyl)-3-pyrrolidinyl]piperidine
Vue d'ensemble
Description
1-(3-methyl-2-furoyl)-4-[1-(2-phenylethyl)-3-pyrrolidinyl]piperidine, also known as MFPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely used for scientific research purposes due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(3-methyl-2-furoyl)-4-[1-(2-phenylethyl)-3-pyrrolidinyl]piperidine is not fully understood. However, it is believed to exert its effects by binding to and inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood and motivation. By increasing the levels of dopamine in the brain, this compound may enhance the activity of the dopaminergic system and improve mood and motivation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may lead to an increase in mood and motivation. This compound has also been shown to increase the levels of norepinephrine and serotonin, two other neurotransmitters that are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-methyl-2-furoyl)-4-[1-(2-phenylethyl)-3-pyrrolidinyl]piperidine in lab experiments is its ability to selectively target the dopaminergic system in the brain. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using this compound is its potential for abuse. Due to its dopamine-enhancing effects, this compound has been classified as a Schedule I controlled substance in the United States.
Orientations Futures
There are several future directions for the research and development of 1-(3-methyl-2-furoyl)-4-[1-(2-phenylethyl)-3-pyrrolidinyl]piperidine. One potential direction is the development of new and more efficient synthesis methods for this compound. Another direction is the investigation of the potential therapeutic applications of this compound for the treatment of neurological disorders such as Parkinson's disease, depression, and anxiety. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the dopaminergic system in the brain.
Applications De Recherche Scientifique
1-(3-methyl-2-furoyl)-4-[1-(2-phenylethyl)-3-pyrrolidinyl]piperidine has been extensively used for scientific research purposes, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications for the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. This compound has also been used as a tool for studying the dopaminergic system in the brain, which is involved in the regulation of mood, motivation, and reward.
Propriétés
IUPAC Name |
(3-methylfuran-2-yl)-[4-[1-(2-phenylethyl)pyrrolidin-3-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18-11-16-27-22(18)23(26)25-14-9-20(10-15-25)21-8-13-24(17-21)12-7-19-5-3-2-4-6-19/h2-6,11,16,20-21H,7-10,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPQCRKOAPSEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)C3CCN(C3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B3924517.png)


![6-acetyl-5-(2,4-dimethoxyphenyl)-2-(4-methoxy-2,5-dimethylbenzylidene)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3924538.png)
![7-(4-isopropylbenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3924546.png)
![2,5-dimethyl-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]-1H-pyrrole](/img/structure/B3924552.png)
![N-(2,4-dichlorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B3924557.png)
![ethyl 2-[(5-methyl-2-furyl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3924559.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine trifluoroacetate](/img/structure/B3924568.png)

![ethyl 2-(2-chlorobenzylidene)-5-(2,3-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3924575.png)
![methyl 4-{[(5-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate](/img/structure/B3924587.png)
![N-ethyl-3-[(4-methylbenzyl)amino]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3924589.png)